![molecular formula C15H14O4 B1626525 1-(4-(Benzyloxy)-2,3-dihydroxyphenyl)ethanone CAS No. 69114-99-4](/img/structure/B1626525.png)
1-(4-(Benzyloxy)-2,3-dihydroxyphenyl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical reactions. For instance, the synthesis of ®-1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanol, a closely related compound, starts from 4-hydroxy-3-nitroacetophenone. The process includes O-benzylation, bromination, and reduction steps, yielding the key intermediate with an overall yield of about 25%.
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been extensively studied using various analytical techniques. Crystal structures of related derivatives demonstrate the impact of substituents on molecular conformation and intermolecular interactions.
Chemical Reactions Analysis
These compounds can undergo various chemical reactions, including carbopalladation, which has been used to synthesize 3,4-disubstituted 2-aminonaphthalenes. The intramolecular carbopalladation of the cyano group is a key step, showing good yields and regioselectivity.
Physical And Chemical Properties Analysis
- Density : The density of 6-nitro-tetrafuroxano [b,d,b’,d’]biphenyl, a compound with a somewhat related structure, was reported to be 1.80 g/cm³.
Scientific Research Applications
Antimicrobial Activity
This compound has been used in the synthesis of novel chalcones derivatives, which have shown promising antimicrobial activity . These derivatives were synthesized by coupling with aromatic substituted aldehyde and were screened for their antimicrobial properties .
Pharmaceutical Applications
Chalcones derivatives, including those derived from 1-(4-(Benzyloxy)-2,3-dihydroxyphenyl)ethanone, have wide applications in pharmaceutical and medicinal chemistry . They are found to be effective in various therapeutic areas.
Antioxidant Activity
Some chalcone derivatives synthesized from this compound have demonstrated antioxidant activity . They were evaluated for in-vitro antioxidant activity by Diphenyl Picryl Hydrazine (DPPH) model .
Synthesis of Novel Chalcones Derivatives
1-(4-(Benzyloxy)-2,3-dihydroxyphenyl)ethanone has been used as a key ingredient in the synthesis of novel chalcones derivatives . These derivatives were characterized by IR, 1H NMR .
Antitumor and Anticancer Activities
Chalcones, including those derived from 1-(4-(Benzyloxy)-2,3-dihydroxyphenyl)ethanone, have been found to exhibit antitumor and anticancer activities . This makes them potential candidates for cancer treatment research.
Analgesic Properties
Chalcones derivatives, including those derived from 1-(4-(Benzyloxy)-2,3-dihydroxyphenyl)ethanone, have been found to exhibit analgesic properties . This suggests potential applications in pain management.
Mechanism of Action
1-(4-(Benzyloxy)-2,3-dihydroxyphenyl)ethanone participates in electrophilic aromatic substitution reactions. The key step involves attack of an electrophile at carbon to form a cationic intermediate. The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
Safety and Hazards
properties
IUPAC Name |
1-(2,3-dihydroxy-4-phenylmethoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-10(16)12-7-8-13(15(18)14(12)17)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPRISWXCSYAJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30511699 | |
Record name | 1-[4-(Benzyloxy)-2,3-dihydroxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30511699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzyloxy)-2,3-dihydroxyphenyl)ethanone | |
CAS RN |
69114-99-4 | |
Record name | 1-[4-(Benzyloxy)-2,3-dihydroxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30511699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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